methyl 3-[[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]amino]propanoate
Overview
Description
Methyl 3-[[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]amino]propanoate is a complex organic compound that features a pyrazole ring, a fluorophenoxy group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]amino]propanoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution, where a fluorophenol reacts with a suitable leaving group attached to the pyrazole ring.
Coupling with Propanoate Ester: The final step involves coupling the pyrazole derivative with methyl 3-aminopropanoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, it could be explored for its potential as a drug candidate, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In the industrial sector, it might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-[[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]amino]propanoate would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The fluorophenoxy group may enhance its binding affinity to certain targets, while the pyrazole ring could contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-furylmethyl)amino]propanoate
- Methyl 3-[(phenylmethyl)amino]propanoate
Uniqueness
Methyl 3-[[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]amino]propanoate is unique due to the presence of the fluorophenoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
methyl 3-[[5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c1-22-14(20)5-6-17-15(21)13-8-11(18-19-13)9-23-12-4-2-3-10(16)7-12/h2-4,7-8H,5-6,9H2,1H3,(H,17,21)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVMXVGDVDHSGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=NNC(=C1)COC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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